![molecular formula C13H12O B037803 Benz[f]indan-1-ol CAS No. 123332-18-3](/img/structure/B37803.png)
Benz[f]indan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[f]indan-1-ol is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a colorless solid with a molecular formula of C13H10O and a molecular weight of 182.22 g/mol. Benz[f]indan-1-ol has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of Benz[f]indan-1-ol is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. Benz[f]indan-1-ol has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Benz[f]indan-1-ol has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
Benz[f]indan-1-ol has several advantages as a research tool. It is a readily available compound that can be synthesized using various methods. It is also relatively stable and can be stored for extended periods without significant degradation. However, Benz[f]indan-1-ol has some limitations as a research tool. It is a highly reactive compound that can undergo various chemical reactions, which may complicate its use in some experiments.
Orientations Futures
There are several potential future directions for research on Benz[f]indan-1-ol. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of Benz[f]indan-1-ol and to identify its molecular targets.
Applications De Recherche Scientifique
Benz[f]indan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Benz[f]indan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
Propriétés
Numéro CAS |
123332-18-3 |
|---|---|
Nom du produit |
Benz[f]indan-1-ol |
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2,3-dihydro-1H-cyclopenta[b]naphthalen-3-ol |
InChI |
InChI=1S/C13H12O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8,13-14H,5-6H2 |
Clé InChI |
YMBURXYBWQBZDP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1O |
SMILES canonique |
C1CC2=CC3=CC=CC=C3C=C2C1O |
Synonymes |
2,3-DIHYDRO-1H-BENZ[F]INDEN-1-OL |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

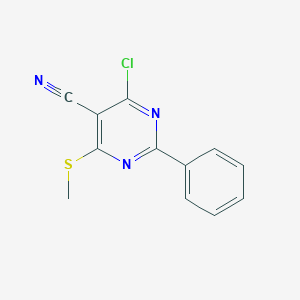
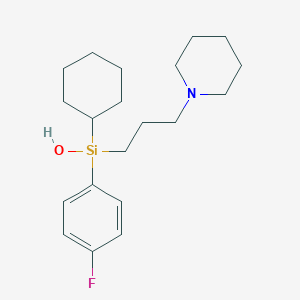
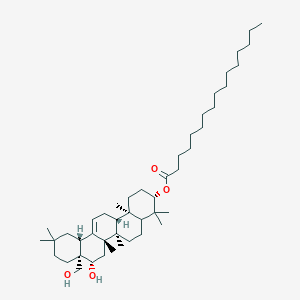
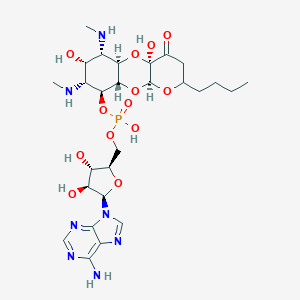
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
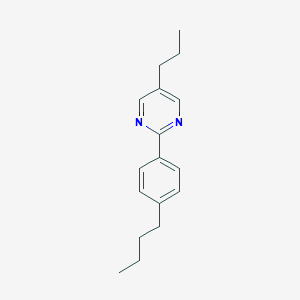
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
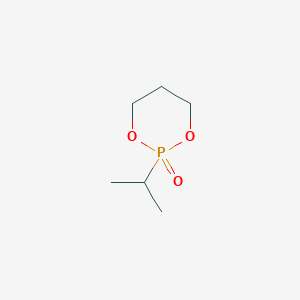
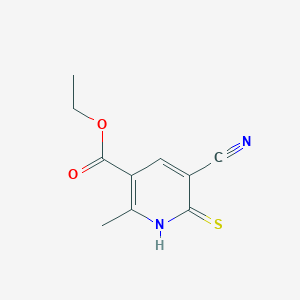
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
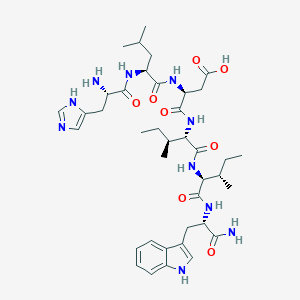
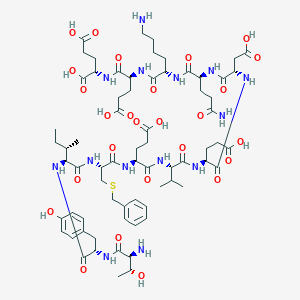
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)